molecular formula C24H30N4O4 B2688069 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide CAS No. 896340-76-4

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B2688069
CAS No.: 896340-76-4
M. Wt: 438.528
InChI Key: DGDOPJPVICAXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide is a synthetic small molecule characterized by a benzodioxole moiety, a substituted piperazine ring, and an ethanediamide linker with a 4-ethylphenyl substituent. The ethanediamide linker connects these components to the 4-ethylphenyl group, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-3-17-4-7-19(8-5-17)26-24(30)23(29)25-15-20(28-12-10-27(2)11-13-28)18-6-9-21-22(14-18)32-16-31-21/h4-9,14,20H,3,10-13,15-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDOPJPVICAXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Coupling with Ethanediamide: The final step involves coupling the benzodioxole-piperazine intermediate with ethanediamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the amide groups can yield corresponding amines.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole ring may interact with aromatic residues in the binding site, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired pharmacological effect.

Comparison with Similar Compounds

4-Methylpiperazine vs. 4-(Substituted Phenyl)piperazine

  • Target Compound : The 4-methylpiperazine group enhances solubility due to its basic tertiary amine, while the methyl substituent increases lipophilicity compared to unsubstituted piperazine.
  • Analog from : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide replaces the methyl group with a 4-fluorophenyl substituent. However, the bulkier phenyl group may reduce solubility .
  • Analog from : A trifluoromethylphenyl-piperazine derivative (7k) shows increased electronegativity and metabolic stability due to the CF₃ group. This contrasts with the target compound’s methyl group, which prioritizes lipophilicity over electronic effects .

Ethanediamide Linker and Terminal Groups

4-Ethylphenyl vs. Tetrahydrofuran (THF) or Pyridinyl Substituents

  • Target Compound : The 4-ethylphenyl group contributes to high lipophilicity (clogP ≈ 4.2 estimated), favoring blood-brain barrier penetration.

Data Table: Key Properties of Target Compound and Analogs

Property Target Compound Analog Analog (7k)
Molecular Weight (g/mol) ~494.5 (estimated) 537.5 (reported) 513.5 (reported)
Piperazine Substituent 4-Methyl 4-(4-Fluorophenyl) 4-(2-Trifluoromethylphenyl)
Terminal Group 4-Ethylphenyl Tetrahydrofuran-methyl Pyridinylphenyl
Predicted clogP 4.2 3.8 4.5
Synthetic Route EDC/HOBt-mediated coupling Similar coupling methods Carbodiimide coupling

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide, often referred to as a derivative of benzodioxole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxole moiety and piperazine ring, contributing to its interaction with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N 2 2H 1 3 benzodioxol 5 yl 2 4 methylpiperazin 1 yl ethyl N 4 ethylphenyl ethanediamide\text{N 2 2H 1 3 benzodioxol 5 yl 2 4 methylpiperazin 1 yl ethyl N 4 ethylphenyl ethanediamide}

Research indicates that compounds with similar structures often exhibit immunomodulatory and antitumor properties. The benzodioxole group is known for its ability to interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis. Specifically, this compound has shown activity against specific kinases involved in cancer progression, suggesting a mechanism that may inhibit tumor growth by targeting these pathways .

1. Antitumor Activity

Studies have demonstrated that compounds related to this compound exhibit significant antitumor effects. For instance, analogs have been shown to inhibit tumor growth in xenograft models by targeting Src family kinases (SFKs), which are critical in cancer cell signaling .

2. Immunomodulatory Effects

The compound's immunomodulatory effects have been noted in various studies. It has been suggested that it can enhance or suppress immune responses depending on the context, making it a candidate for further exploration in autoimmune diseases and cancer therapy .

3. Pharmacokinetics

Pharmacokinetic studies indicate that related compounds possess favorable absorption and distribution profiles, with half-lives conducive for therapeutic use. These properties are crucial for developing effective dosing regimens in clinical settings .

Case Study 1: In Vivo Efficacy

A study involving a xenograft model of pancreatic cancer demonstrated that a compound structurally related to this compound significantly reduced tumor size when administered orally at specified doses. The results indicated an increase in survival rates among treated subjects compared to controls .

Case Study 2: Immunomodulation

In another investigation focusing on autoimmune disorders, the compound was evaluated for its ability to modulate T-cell activity. Results showed that it could enhance T-cell proliferation under specific conditions while suppressing excessive immune responses, highlighting its potential therapeutic applications in managing autoimmune diseases .

Comparative Data Table

PropertyN-[...]-ethanediamideRelated Compounds
Antitumor ActivityHighModerate
Immunomodulatory EffectVariableConsistent
Pharmacokinetic ProfileFavorableVariable
In Vivo EfficacySignificantModerate

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for success?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzodioxole precursor. Key steps include:

  • Coupling reactions using agents like EDC or HATU to form amide bonds.
  • Solvent selection (e.g., DMF or DCM) to enhance reaction efficiency.
  • Temperature control (e.g., reflux at 50–80°C) and inert atmospheres to prevent side reactions. Post-synthesis purification often employs column chromatography or recrystallization. Critical parameters include catalyst choice and stoichiometric ratios to avoid impurities .

Q. Which structural features of the compound are most likely to influence its biological activity?

The compound’s bioactivity is attributed to:

  • Benzodioxole moiety : Enhances lipophilicity and membrane permeability.
  • 4-Methylpiperazine group : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • Ethylphenyl substituent : Contributes to hydrophobic interactions in binding pockets. These groups collectively modulate affinity and selectivity, as seen in analogous compounds .

Q. What analytical techniques are used to characterize this compound post-synthesis?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm bond connectivity and purity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>95% typically required for pharmacological studies). X-ray crystallography may resolve stereochemistry if crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Solubility is solvent-dependent:

  • Polar aprotic solvents (DMSO, DMF): High solubility (>50 mg/mL).
  • Aqueous buffers (pH 7.4): Limited solubility (<1 mg/mL), necessitating formulation with cyclodextrins or surfactants. Stability studies (e.g., via LC-MS) show degradation under acidic/oxidative conditions, requiring storage at −20°C in inert atmospheres .

Q. Which biological assays are commonly employed to evaluate its activity?

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cell viability assays (MTT or ATP-lite) for cytotoxicity profiling.
  • Binding affinity studies (SPR or ITC) to quantify target interactions. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices are critical metrics .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

Strategies include:

  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Flow chemistry : Continuous reactors to improve heat/mass transfer.
  • Design of Experiments (DoE) : Statistical modeling to identify ideal reagent ratios and reaction times. Purity is enhanced via preparative HPLC with gradient elution .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound degradation : Validate stability under assay conditions via LC-MS.
  • Off-target effects : Use CRISPR-edited cell lines or orthogonal assays (e.g., thermal shift) to confirm target engagement .

Q. What computational approaches are used to model its interactions with biological targets?

  • Molecular docking (AutoDock Vina) to predict binding poses in active sites.
  • Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Fragment-based screening : Replace/modify the ethylphenyl or piperazine groups.
  • Bioisosteric replacement : Substitute benzodioxole with indole or quinoline rings.
  • Pharmacophore mapping to identify critical hydrogen bond donors/acceptors. Iterative cycles of synthesis and testing (e.g., IC₅₀ shifts) guide optimization .

Q. What strategies mitigate stability issues during in vivo assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance plasma stability.
  • Nanoparticle encapsulation : Use PLGA or liposomes to protect against metabolic degradation.
  • Pharmacokinetic profiling : Monitor half-life (t½) and bioavailability via LC-MS/MS in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.